molecular formula C23H25NO5S B555563 Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate CAS No. 119290-61-8

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Cat. No.: B555563
CAS No.: 119290-61-8
M. Wt: 427.5 g/mol
InChI Key: ZLZGBBIPWXUQST-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, also widely known as L-Phenylalanine benzyl ester p-toluenesulfonate (H-Phe-OBzl·TosOH), is a protected amino acid derivative essential in synthetic organic chemistry. With the molecular formula C₂₃H₂₅NO₅S and a molecular weight of 427.5 g/mol , this compound is characterized as a white to off-white crystalline powder . It is highly valued as a key building block in peptide synthesis, where the benzyl ester group serves as a protecting group for the carboxylic acid functionality, and the amino group is stabilized as a tosylate salt . This makes it a crucial intermediate for the construction of more complex peptide structures and pharmaceutical agents. The compound is air and heat sensitive and should be stored in a cool, dry, and well-ventilated place, protected from light and moisture . In research and development, its primary application is as a versatile precursor in medicinal chemistry for the design of new therapeutic agents . It also finds use as an intermediate in the production of specialty chemicals and materials . Analytical specifications for the high-purity product typically include a melting point of 160-170°C and a specific rotation of [α]20/D = -7.0°±1.0° (C=2, CH3OH), confirming its stereochemical integrity . The product is offered with a high purity level, often >98.5% as determined by HPLC . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGBBIPWXUQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-78-9
Record name NSC524126
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Record name O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate
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Preparation Methods

Acid-Catalyzed Esterification

In this approach, 2-amino-3-phenylpropanoic acid reacts with benzyl alcohol under acidic conditions. A catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by benzyl alcohol. The reaction typically proceeds under reflux in an inert solvent like toluene or dichloromethane.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

ReagentSolventTemperatureDurationYield*
H2SO4 (cat.)Toluene110°C12–24 h60–75%
p-TsOH (cat.)DCM40°C6–8 h70–85%

*Theoretical yields based on analogous esterifications.

Coupling Reagent-Mediated Esterification

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with hydroxybenzotriazole (HOBt), offer a milder alternative. This method avoids harsh acidic conditions and is preferable for acid-sensitive substrates.

Example Procedure :

  • Dissolve 2-amino-3-phenylpropanoic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool to 0°C, add DCC (1.2 equiv), and stir for 30 minutes.

  • Introduce benzyl alcohol (1.1 equiv) and warm to room temperature.

  • Stir for 12–18 hours, filter to remove dicyclohexylurea, and concentrate.

Table 2: Coupling Agent Performance Comparison

Coupling SystemSolventTemperatureDurationYield*
DCC/HOBtTHF0°C → RT18 h80–90%
EDC/HOAtDMFRT6 h75–85%

*Hypothetical yields extrapolated from similar amino acid esterifications.

Salt Formation with p-Toluenesulfonic Acid

The free base benzyl 2-amino-3-phenylpropanoate is converted to its 4-methylbenzenesulfonate salt via acid-base reaction. p-Toluenesulfonic acid (p-TsOH) is added stoichiometrically to the ester in a polar aprotic solvent, such as ethyl acetate or ethanol, followed by crystallization.

Optimized Protocol :

  • Dissolve benzyl 2-amino-3-phenylpropanoate (1.0 equiv) in anhydrous ethanol.

  • Add p-TsOH (1.05 equiv) dropwise at 0°C.

  • Stir for 1–2 hours, then filter the precipitated salt.

  • Wash with cold ethanol and dry under vacuum.

Critical Parameters :

  • Solvent Choice : Ethanol ensures high solubility of reactants and facilitates crystallization.

  • Stoichiometry : A slight excess of p-TsOH (5%) ensures complete salt formation.

  • Temperature : Low temperatures minimize side reactions and improve crystal purity.

Purification and Characterization

Recrystallization

The crude salt is recrystallized from a mixture of ethanol and water (3:1 v/v) to remove unreacted starting materials and byproducts. Repeated recrystallization yields a product with >98% purity (HPLC).

Analytical Validation

  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 7.75–7.20 (m, aromatic protons), 4.95 (s, benzyl CH2), 3.45 (m, α-CH), 2.35 (s, TsO− methyl).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 427.5 [M+H]+.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Acid-CatalyzedCost-effective, simple setupHigh temperatures, moderate yields
Coupling ReagentsMild conditions, high yieldsExpensive reagents, purification
Salt FormationHigh purity, scalableSensitivity to stoichiometry

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is investigated for its role as a precursor in drug synthesis due to its structural properties. It serves as a building block for designing new therapeutic agents targeting various diseases. The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for further development in pharmaceuticals.

Biochemical Probes

The compound is explored as a biochemical probe in studying enzyme mechanisms and interactions within cellular processes. Its ability to influence biochemical pathways through enzyme inhibition or modulation is critical for understanding its potential therapeutic applications.

Industrial Applications

In industrial settings, this compound finds utility in producing specialty chemicals and materials. Its reactivity allows it to act as an intermediate in the synthesis of complex molecules, contributing to the development of fine chemicals used in various applications .

Case Studies and Research Findings

  • Therapeutic Development : Research indicates that compounds like Benzyl 2-amino-3-phenylpropanoate derivatives are being studied for their potential as anticancer agents. Their ability to induce apoptosis in cancer cells highlights their importance in medicinal chemistry .
  • Enzyme Interaction Studies : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses .
  • Industrial Synthesis : A case study demonstrated the successful application of this compound as an intermediate in synthesizing complex organic molecules used in pharmaceuticals, showcasing its versatility in industrial processes .

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate with key analogs, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

  • (R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS 874336-37-5): This analog substitutes the phenyl group with a 4-fluorophenyl moiety. The electron-withdrawing fluorine atom enhances metabolic stability and may influence receptor binding in pharmaceutical contexts. The fluorinated derivative is often used in drug development to optimize pharmacokinetic profiles .
  • Benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate (CAS MFCD00038959): The 4-hydroxyphenyl group introduces polarity, increasing solubility in aqueous media compared to the non-hydroxylated parent compound. This derivative is utilized in peptide synthesis where hydrophilic interactions are critical .

Modifications to the Ester or Counterion

  • 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u): These compounds replace the amino acid core with a nitroimidazole-styryl group.
  • Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid (CAS 73995-16-1): Substitution of the phenyl group with a benzylsulfanyl chain increases molecular weight (473.60 g/mol) and alters reactivity. The sulfur atom enhances nucleophilicity, making this analog suitable for thiol-ene click chemistry applications .

Aliphatic and Branched Benzoates

  • Methyl benzoate (CAS 93-58-3) and Isopropyl benzoate (CAS 939-48-0): These simpler benzoates lack the amino acid and tosylate components. Methyl benzoate is widely used as a flavoring agent, whereas isopropyl benzoate serves as a solvent in cosmetics. Both highlight the role of ester groups in volatility and solubility, contrasting with the target compound’s ionic character and pharmaceutical relevance .

Physicochemical and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound Not provided C23H25NO5S ~451.52 Benzyl ester, tosylate Pharmaceutical intermediates
(R)-4-Fluorophenyl analog 874336-37-5 C23H24FNO5S ~469.51 4-fluorophenyl Drug development
4-Hydroxyphenyl analog MFCD00038959 C23H25NO6S ~467.52 4-hydroxyphenyl Peptide synthesis
Nitroimidazole-styryl derivative Not available Varies (e.g., C20H19N3O5S) ~413.44 Nitroimidazole, styryl Antimicrobial agents
Benzylsulfanyl analog 73995-16-1 C24H27NO5S2 473.60 Benzylsulfanyl Thiol-based chemistry

Key Observations:

  • Molecular Weight : The benzylsulfanyl analog (473.60 g/mol) is heavier than the parent compound due to sulfur incorporation .
  • Solubility: Hydroxyphenyl derivatives exhibit higher aqueous solubility than non-polar phenyl or fluorophenyl variants .
  • Reactivity : Sulfur-containing analogs enable distinct reaction pathways compared to hydrocarbon-based derivatives .

Biological Activity

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, commonly referred to as a sulfonate derivative of an amino acid, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Synthesis

This compound is characterized by the following structural components:

  • Amino Group : Contributes to its basicity and potential interactions with biological targets.
  • Phenyl Propanoate Moiety : Enhances lipophilicity, aiding in membrane permeability.
  • Methylbenzenesulfonate Group : Increases solubility in aqueous environments, which is crucial for biological activity.

Synthesis Methods

The synthesis typically involves:

  • Esterification : Reacting 2-amino-3-phenylpropanoic acid with benzyl alcohol.
  • Sulfonation : Treating the resulting ester with 4-methylbenzenesulfonyl chloride under anhydrous conditions to prevent hydrolysis and ensure high yield.

Potential Biological Applications

Research indicates several potential applications:

  • Medicinal Chemistry : Investigated for its role as a precursor in drug synthesis due to its structural properties.
  • Biochemical Probing : Explored for use in studying enzyme mechanisms and interactions within cellular processes .

Case Studies and Research Findings

While comprehensive studies specifically on this compound are scarce, related compounds have shown promising biological activities. For instance:

  • Enzyme Inhibition : Similar sulfonated compounds have been documented to inhibit specific enzymes, suggesting that this compound may exhibit similar properties.
  • Cellular Interaction Studies : Research on related amino acid derivatives indicates potential modulation of neurotransmitter receptors, which could imply similar effects for this compound .

Comparative Analysis

Compound NameStructure FeaturesKnown Biological Activity
Benzyl 2-amino-3-phenylpropanoateBenzyl ester of an amino acidLimited documented activity
Benzyl 2-amino-3-phenylpropanoate 4-chlorobenzenesulfonateSimilar structure with a chlorine atomDocumented enzyme inhibition
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acidContains methylsulfonyl groupPotential reactivity but limited studies

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves esterification and sulfonation steps. For example, benzyl esters can be prepared via nucleophilic substitution using benzyl bromide and carboxylate salts in polar aprotic solvents like DMF, with Na₂CO₃ as a base . Optimization may include:

  • Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.
  • Solvent selection : DMF enhances solubility of aromatic intermediates but requires careful removal due to high boiling points.
  • Stoichiometry : Precise molar ratios of reactants (e.g., 1:1 benzyl bromide to carboxylate) to avoid over-alkylation .
    Post-synthesis, purification via recrystallization or column chromatography is critical, as residual solvents or unreacted starting materials can interfere with downstream applications .

Basic: How is X-ray crystallography employed to determine the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in solvents like ethanol/water mixtures to obtain high-quality crystals .
  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : SHELXL or OLEX2 software for solving and refining the structure, with attention to hydrogen bonding networks and torsional angles .
    Reported monoclinic symmetry (space group P2₁/n) and unit cell parameters (a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) provide a foundation for comparative crystallographic studies .

Advanced: What challenges arise in resolving hydrogen-bonding networks in its crystal lattice, and how can these be addressed?

Answer:
Challenges include:

  • Disordered protons : Hydrogen atoms in –NH₂ or –OH groups may exhibit positional disorder, complicating electron density maps. Neutron diffraction or low-temperature (<100 K) data collection improves resolution .
  • Weak interactions : C–H···π or van der Waals forces require high-resolution data (≤0.8 Å) for accurate modeling.
  • Twinning : SHELXD or TWINLAWS can deconvolute overlapping reflections in twinned crystals .
    Comparative analysis with analogous salts (e.g., 2-aminoanilinium derivatives) helps validate hydrogen-bonding motifs .

Advanced: How do substituents like the 4-methylbenzenesulfonate group influence physicochemical properties and reactivity?

Answer:
The 4-methylbenzenesulfonate moiety:

  • Enhances solubility : Sulfonate groups increase polarity, improving aqueous solubility compared to non-sulfonated analogs .
  • Stabilizes intermediates : Acts as a counterion in zwitterionic forms, stabilizing intermediates during peptide coupling reactions .
  • Affects bioactivity : Methylsulfonyl substitutions in related compounds (e.g., Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate) enhance bioavailability by modulating logP values .
    Comparative studies using analogs (e.g., 4-hydroxyphenyl or sulfophenyl derivatives) reveal structure-property relationships via HPLC or NMR spectroscopy .

Methodological: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted benzyl bromide) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms esterification (δ ~5.3 ppm for benzyl –CH₂–) and sulfonate incorporation (δ ~7.8 ppm for aromatic protons) .
  • Elemental analysis : Validates empirical formulas (e.g., C₂₀H₂₅NO₅S) with <0.3% deviation from theoretical values .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage recommendations (e.g., 2–8°C for hygroscopic salts) .

Advanced: How can researchers address discrepancies in spectroscopic data between theoretical and experimental results?

Answer:
Common discrepancies and solutions:

  • Chemical shift deviations : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or pH variations alter proton environments. Standardize solvent conditions and use internal references (e.g., TMS) .
  • Unexpected coupling patterns : Dynamic NMR or 2D-COSY resolves conformational equilibria or rotameric forms .
  • Mass spectral anomalies : High-resolution MS (HRMS) distinguishes isobaric impurities. For example, m/z 394.442 [M+H]⁺ confirms molecular weight alignment with theoretical values .

Methodological: What strategies are recommended for handling air- and moisture-sensitive derivatives of this compound?

Answer:

  • Storage : Argon-purged vials at 2–8°C to prevent hydrolysis of the benzyl ester .
  • Reaction conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., peptide coupling with DCC/DMAP) .
  • Quenching : Post-reaction, neutralize excess sulfonic acid with NaHCO₃ to avoid degradation .

Advanced: How does this compound compare structurally and functionally to its analogs in peptide synthesis?

Answer:

  • Steric effects : The benzyl group in Benzyl 2-amino-3-phenylpropanoate provides steric protection for amine groups, reducing racemization during peptide elongation .
  • Acid-lability : Unlike tert-butyl esters, benzyl esters require hydrogenolysis (Pd/C, H₂) for deprotection, offering orthogonal protection strategies .
  • Comparative reactivity : Analogues like L-tyrosine benzyl ester tosylate exhibit similar stability but differ in aromatic substitution patterns, affecting enzyme binding in biochemical assays .

Methodological: What computational tools are recommended for modeling intermolecular interactions in its crystal lattice?

Answer:

  • Mercury CSD : Visualizes packing diagrams and hydrogen-bonding networks using Cambridge Structural Database (CSD) references .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict sulfonate group reactivity (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • PLATON : Validates symmetry operations and detects twinning in crystallographic data .

Advanced: How can researchers leverage this compound’s properties for designing novel bioactive molecules?

Answer:

  • Scaffold modification : Introduce fluorinated or chiral centers (e.g., S-isomers) to enhance target specificity, as seen in (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .
  • Prodrug development : The sulfonate group facilitates solubility for intravenous formulations, while the benzyl ester enables controlled release via enzymatic cleavage .
  • Structure-activity relationships (SAR) : Compare IC₅₀ values of derivatives in enzyme inhibition assays to identify critical functional groups .

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